2-((2-Methoxyphenyl)thio)acetaldehyde

Beschreibung

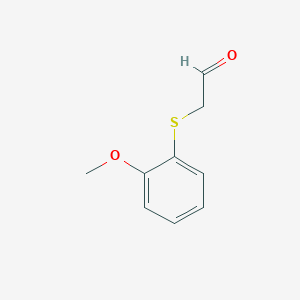

2-((2-Methoxyphenyl)thio)acetaldehyde is an organosulfur compound characterized by a methoxy-substituted aromatic ring linked through a sulfur atom to an acetaldehyde (B116499) moiety. While direct and extensive research on this specific molecule is not widely documented in peer-reviewed literature, its structural components suggest a significant role as a versatile intermediate in organic synthesis. The compound's IUPAC name is 2-[(2-methoxyphenyl)sulfanyl]acetaldehyde, and its structure is registered under CAS Number 103181-57-3.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 2-[(2-methoxyphenyl)sulfanyl]acetaldehyde |

| CAS Number | 103181-57-3 |

| Molecular Formula | C₉H₁₀O₂S |

| Molecular Weight | 182.24 g/mol |

The significance of this compound in organic chemistry research stems from the combination of its functional groups. The α-thioether aldehyde functionality is a key structural motif that can participate in a variety of chemical transformations. The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations.

The presence of the sulfur atom alpha to the carbonyl group modulates the reactivity of the aldehyde. The electron-withdrawing nature of the adjacent carbonyl group can activate the C-H bond at the α-position, making it amenable to deprotonation and subsequent alkylation. Furthermore, the thioether linkage itself can be a site for chemical modification, for instance, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which opens up further synthetic pathways. The 2-methoxyphenyl group, with its electron-donating methoxy (B1213986) substituent, can influence the electronic properties of the sulfur atom and may play a role in directing reactions on the aromatic ring.

A plausible retrosynthetic analysis of this compound points towards a straightforward synthetic strategy. The key disconnection is at the carbon-sulfur bond, suggesting a nucleophilic substitution reaction between 2-methoxythiophenol and a suitable two-carbon electrophile.

A practical synthetic approach would likely involve the protection of the aldehyde functionality to prevent unwanted side reactions. A common strategy is the use of an acetal (B89532) protecting group. The synthesis could, therefore, proceed via the S-alkylation of 2-methoxythiophenol with a haloacetaldehyde acetal, such as 2-bromoacetaldehyde diethyl acetal. This reaction is analogous to the Williamson ether synthesis and is a well-established method for forming thioethers. google.com The resulting this compound diethyl acetal can then be deprotected under acidic conditions to yield the target aldehyde. The hydrolysis of acetals is a standard transformation in organic synthesis, typically achieved by treatment with aqueous acid. chemistrysteps.com

The synthetic utility of α-phenylthioaldehydes, such as the title compound, has been highlighted in modern synthetic chemistry. For instance, they have been employed as precursors for the generation of acyl azolium and azolium enolate intermediates in N-heterocyclic carbene (NHC) catalyzed reactions. rsc.orgst-andrews.ac.uk This allows for their use in redox rearrangements and enantioselective cycloaddition reactions to form complex heterocyclic structures. st-andrews.ac.uk The aldehyde functionality can also be a precursor for the formation of thioamides, which are important structural motifs in many biologically active molecules.

Another potential synthetic route to access the α-thioaldehyde moiety is through a Pummerer rearrangement. beilstein-journals.orgprepchem.com This reaction involves the rearrangement of a sulfoxide in the presence of an activating agent, such as acetic anhydride (B1165640), to form an α-acyloxythioether. beilstein-journals.orgprepchem.com This intermediate can then be hydrolyzed to unveil the aldehyde. This approach would start from a precursor like 2-methoxyphenyl methyl sulfoxide.

The study of organosulfur compounds is a vibrant area of chemical research, with continuous efforts to develop new synthetic methods and applications. chemistrysteps.com These compounds are integral to numerous pharmaceuticals, agrochemicals, and materials. nih.gov

Table 2: Key Research Areas for Organosulfur Compounds

| Research Area | Description | Key Applications |

|---|---|---|

| Medicinal Chemistry | Incorporation of sulfur into drug candidates to modulate their biological activity, solubility, and metabolic stability. | Antibiotics, anticancer agents, anti-inflammatory drugs. nih.gov |

| Materials Science | Development of sulfur-containing polymers with unique optical and electronic properties. | Organic electronics, high-performance materials. chemistrysteps.com |

| Asymmetric Synthesis | Use of chiral sulfur-containing auxiliaries and catalysts to control the stereochemical outcome of reactions. | Enantioselective synthesis of complex molecules. |

| Green Chemistry | Development of more sustainable and environmentally friendly methods for the synthesis of organosulfur compounds. | Use of electrochemical methods and greener solvents. rsc.org |

Recent research trajectories focus on the development of novel catalytic systems for the efficient and selective formation of carbon-sulfur bonds. This includes the use of transition metal catalysts and photoredox catalysis to achieve previously challenging transformations under mild conditions. Furthermore, there is a growing interest in the biological activities of organosulfur compounds derived from natural sources, such as garlic, and their potential therapeutic applications. The unique properties of organosulfur compounds ensure that they will remain a central focus of chemical research for the foreseeable future, with new discoveries and applications continually emerging. chemistrysteps.com

Eigenschaften

Molekularformel |

C9H10O2S |

|---|---|

Molekulargewicht |

182.24 g/mol |

IUPAC-Name |

2-(2-methoxyphenyl)sulfanylacetaldehyde |

InChI |

InChI=1S/C9H10O2S/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-6H,7H2,1H3 |

InChI-Schlüssel |

WWYMWPFVXLEVRN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1SCC=O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 2 Methoxyphenyl Thio Acetaldehyde

Strategies for Carbon-Sulfur Bond Formation in Acetaldehyde (B116499) Derivatives

The creation of the carbon-sulfur bond is a pivotal step in the synthesis of aryl thioacetaldehyde (B13765720) derivatives. This typically involves the reaction of a sulfur-based nucleophile with a carbon-based electrophile. acsgcipr.org Thioethers are significant building blocks in the synthesis of various agents and materials. nih.gov

Thioetherification, particularly through Williamson-type synthesis, represents a fundamental approach to forming C-S bonds. acsgcipr.org This method involves the reaction of a thiol or its corresponding thiolate with an alkyl halide or other substrate bearing a suitable leaving group. In the context of synthesizing 2-((2-Methoxyphenyl)thio)acetaldehyde, the key reactants would be 2-methoxythiophenol and an acetaldehyde equivalent with an electrophilic C2 carbon.

The mechanism is typically a bimolecular nucleophilic substitution (SN2) reaction. acsgcipr.org The process is initiated by deprotonating the 2-methoxythiophenol with a base to form the more nucleophilic 2-methoxythiophenoxide anion. This anion then attacks the electrophilic carbon of the acetaldehyde synthon, displacing a leaving group (e.g., a halide) to form the thioether bond.

The scope of this reaction is broad, though challenges can arise from the reactivity of the aldehyde functionality. To circumvent issues like self-condensation or polymerization of the aldehyde, a protected form of the acetaldehyde electrophile is often used, such as 2-bromoacetaldehyde diethyl acetal (B89532). Following the SN2 reaction, the acetal protecting group can be removed under acidic conditions to reveal the desired aldehyde.

| Component | Examples | Role in Reaction |

|---|---|---|

| Sulfur Nucleophile | 2-Methoxythiophenol | Provides the sulfur atom and the 2-methoxyphenyl group. |

| Electrophile (Acetaldehyde Synthon) | 2-Bromoacetaldehyde, 2-Chloroacetaldehyde (or their acetal derivatives) | Provides the two-carbon acetaldehyde backbone with a leaving group. |

| Base | Sodium hydroxide (B78521) (NaOH), Potassium carbonate (K2CO3), Sodium hydride (NaH) | Deprotonates the thiol to generate the more reactive thiolate anion. |

| Solvent | Acetone (B3395972), Dimethylformamide (DMF), Acetonitrile (MeCN), Ethanol (B145695) | Provides the medium for the reaction; polar aprotic solvents often favor SN2 reactions. |

Focusing specifically on thiophenols, the nucleophilic substitution pathway is a highly effective method for C-S bond formation. nih.gov Thiophenoxides are excellent soft nucleophiles, making them ideal for reacting with soft electrophiles like alkyl halides in SN2 reactions. acsgcipr.org The reaction of 2-methoxythiophenol with a 2-haloacetaldehyde or its protected derivative is a direct application of this principle.

The reaction is typically carried out by first treating the thiophenol with a suitable base to generate the thiophenoxide in situ. The choice of base and solvent is crucial to optimize the reaction rate and minimize potential side reactions. For instance, a strong base like sodium hydride in an aprotic solvent like DMF or THF can be highly effective. Alternatively, weaker bases like potassium carbonate in polar solvents such as acetone or ethanol can also facilitate the reaction, often requiring higher temperatures. nih.gov

This method's reliability and the commercial availability of diverse thiophenols and electrophiles make it a primary strategy for synthesizing aryl thioethers. organic-chemistry.org

Regioselective Synthesis of the Acetaldehyde Moiety

The introduction of the acetaldehyde group requires careful control to ensure the correct connectivity and to preserve the aldehyde functionality.

Hydroformylation, also known as the oxo process, is a powerful industrial method for producing aldehydes from alkenes. wikipedia.org This reaction involves the addition of a formyl group (–CHO) and a hydrogen atom across a carbon-carbon double bond, typically catalyzed by transition metal complexes of cobalt or rhodium. mt.com

For the synthesis of this compound, a plausible substrate would be 2-(vinylthio)anisole (or 2-methoxyphenyl vinyl sulfide). Hydroformylation of this alkene could, in principle, yield two regioisomers: the desired linear aldehyde (this compound) and the branched aldehyde (2-((2-methoxyphenyl)thio)propanal).

The regioselectivity of the reaction is a critical factor and can be influenced by several parameters, including the choice of catalyst, ligands, temperature, and pressure. libretexts.org Generally, rhodium catalysts combined with bulky phosphine (B1218219) ligands are known to favor the formation of the linear aldehyde product from terminal alkenes. ewadirect.com

| Factor | Influence on Selectivity (Linear vs. Branched) | Typical Conditions |

|---|---|---|

| Catalyst Metal | Rhodium generally gives higher selectivity for linear aldehydes compared to Cobalt. mt.com | Rh(acac)(CO)2, HCo(CO)4 |

| Ligands | Bulky phosphine or phosphite (B83602) ligands (e.g., PPh3) favor linear product due to steric hindrance. | Triphenylphosphine (PPh3), Xantphos |

| CO Pressure | Higher CO pressure can sometimes favor branched products. | 10-100 atm wikipedia.org |

| Temperature | Lower temperatures often increase selectivity for the linear aldehyde. | 40-200 °C wikipedia.org |

A widely used and versatile method for generating aldehydes is the oxidation of primary alcohols. fishersci.com In this approach, the target molecule's corresponding alcohol, 2-((2-methoxyphenyl)thio)ethanol, would be synthesized first. This precursor alcohol could be prepared via the ring-opening of ethylene (B1197577) oxide with 2-methoxythiophenol or by the nucleophilic substitution of 2-chloroethanol (B45725) with 2-methoxythiophenoxide.

Once the primary alcohol is obtained, it can be oxidized to the aldehyde. It is crucial to use mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid. The presence of the sulfur atom, which can be sensitive to oxidation, also necessitates the choice of selective reagents. Several established methods are suitable for this transformation:

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures.

Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent that works under mild, neutral conditions.

Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): Chromium-based reagents that are effective for stopping the oxidation at the aldehyde stage.

These methods are generally high-yielding and compatible with a wide range of functional groups, making them a robust choice for the final step in the synthesis of this compound.

Optimization of Reaction Conditions and Yield Enhancement Studies

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product. For the nucleophilic substitution pathway, studies would focus on screening different bases, solvents, and temperatures. Phase-transfer catalysts can also be employed to enhance the reaction rate in two-phase systems. acsgcipr.org The goal is to achieve a high conversion rate while minimizing side reactions, such as elimination or oxidation of the thiol.

In the case of oxidation reactions, optimization involves selecting the ideal oxidant that provides high chemoselectivity, avoiding oxidation of the thioether group. Reaction time and temperature are critical variables to control to prevent both incomplete reaction and the formation of over-oxidized byproducts.

For hydroformylation, extensive studies are often required to find the optimal catalyst-ligand combination for a specific substrate. acs.org A systematic variation of pressure, temperature, and reactant ratios is performed to maximize both the conversion of the starting alkene and the regioselectivity towards the desired linear aldehyde.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K2CO3 (1.5) | Acetone | 56 (reflux) | 12 | 75 |

| 2 | NaOH (1.1) | Ethanol | 78 (reflux) | 8 | 82 |

| 3 | NaH (1.1) | THF | 25 | 6 | 91 |

| 4 | Cs2CO3 (1.5) | Acetonitrile | 60 | 10 | 88 |

| 5 | K2CO3 (1.5) | DMF | 80 | 6 | 85 |

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methods is a central focus of modern chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comnih.govnih.gov In the context of synthesizing this compound, several green chemistry principles can be applied to create more sustainable and efficient processes. These approaches often involve the use of alternative energy sources, greener solvents, and innovative catalytic systems to enhance reaction rates and selectivity while reducing the environmental footprint. nih.gov

One promising green approach is the application of microwave-assisted synthesis. mdpi.com Microwave irradiation can significantly accelerate reaction times, often reducing them from hours to minutes, leading to substantial energy savings. mdpi.commdpi.com This technique has been successfully employed in a variety of organic transformations, including the synthesis of heterocyclic compounds, and offers benefits such as cleaner reactions and higher product purity. mdpi.com In a hypothetical microwave-assisted synthesis of this compound, the reaction of 2-methoxythiophenol with a suitable two-carbon synthon, such as 2-chloroacetaldehyde dimethyl acetal followed by hydrolysis, could be conducted in a polar, non-toxic solvent. The rapid and uniform heating provided by microwaves would likely lead to a significant reduction in reaction time and potentially minimize the formation of byproducts.

Another key area of green chemistry is the use of alternative and environmentally friendly solvents. researchgate.net Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising green reaction media. researchgate.net These solvents are often biodegradable, have low vapor pressure, and can be prepared from inexpensive and readily available components. researchgate.net For the synthesis of this compound, a DES composed of choline (B1196258) chloride and urea (B33335) could serve as the solvent and catalyst for the reaction between 2-methoxythiophenol and a suitable electrophile. The use of a DES could enhance the reaction rate and simplify the work-up procedure, as the product can often be separated by simple extraction.

Ultrasound-assisted synthesis, or sonochemistry, represents another energy-efficient and eco-friendly method. amanote.commdpi.com The application of ultrasonic waves can create localized high-pressure and high-temperature zones, leading to the formation of highly reactive intermediates and accelerating reaction rates. mdpi.com This technique could be particularly beneficial for the synthesis of this compound by promoting efficient mixing and mass transfer, potentially leading to higher yields in shorter reaction times compared to conventional methods.

The following interactive data table provides a comparative overview of a hypothetical conventional synthesis of this compound with potential green chemistry alternatives. The data for the green approaches are projected based on typical improvements observed in the literature for similar reactions.

| Parameter | Conventional Method | Microwave-Assisted Synthesis | Deep Eutectic Solvent (DES) Method | Ultrasound-Assisted Synthesis |

| Solvent | Dichloromethane | Ethanol | Choline chloride:Urea (1:2) | Water |

| Catalyst | Triethylamine | None (self-catalyzed) | DES acts as catalyst | Phase Transfer Catalyst |

| Reaction Time | 8-12 hours | 10-15 minutes | 1-2 hours | 30-60 minutes |

| Temperature | Reflux (40°C) | 80°C (Microwave) | 60°C | Room Temperature |

| Energy Input | High (prolonged heating) | Low (short duration) | Moderate | Low |

| Yield | ~75% | >90% (projected) | >85% (projected) | >88% (projected) |

| Work-up | Aqueous wash, extraction | Simple filtration | Extraction with a green solvent | Simple extraction |

| Byproducts | Moderate | Minimal | Low | Minimal |

These green chemistry approaches offer significant potential for the sustainable synthesis of this compound. By embracing these innovative techniques, the chemical industry can move towards more environmentally responsible manufacturing processes. Further research and development are necessary to optimize these methods for large-scale production.

Reactivity and Reaction Mechanisms of 2 2 Methoxyphenyl Thio Acetaldehyde

Electrophilic and Nucleophilic Characterization of the Aldehyde Functionality

The aldehyde group in 2-((2-Methoxyphenyl)thio)acetaldehyde is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and the oxygen nucleophilic. The presence of α-protons on the carbon adjacent to the carbonyl group also imparts nucleophilic character to the molecule upon deprotonation, forming an enolate.

Aldol (B89426) and Related Condensation Reactions: Mechanistic Investigations

The aldehyde functionality is primed to participate in aldol and related condensation reactions. In a base-catalyzed aldol self-condensation, a hydroxide (B78521) ion would deprotonate the α-carbon to form a resonance-stabilized enolate. This enolate would then act as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of this compound. The resulting alkoxide intermediate, upon protonation, would yield a β-hydroxy aldehyde. Subsequent dehydration, often acid- or base-catalyzed, would lead to the formation of an α,β-unsaturated aldehyde.

In crossed aldol condensations, this compound could react with other carbonyl compounds. For a successful crossed aldol reaction with minimal side products, the reaction partner should ideally lack α-protons (e.g., benzaldehyde) to prevent self-condensation. Alternatively, one carbonyl compound can be completely converted to its enolate before the addition of the second carbonyl compound.

The general mechanism for a base-catalyzed aldol condensation is as follows:

Enolate Formation: A base removes an acidic α-proton to form a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of another aldehyde molecule.

Protonation: The resulting alkoxide is protonated to form the β-hydroxy aldehyde (aldol addition product).

Dehydration (optional): The aldol product can be dehydrated to form an α,β-unsaturated aldehyde (aldol condensation product).

Reductions and Oxidations of the Aldehyde Group: Catalytic and Stoichiometric Approaches

The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction:

Stoichiometric Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can effectively reduce the aldehyde to 2-((2-methoxyphenyl)thio)ethanol. The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Catalytic Hydrogenation: The aldehyde can also be reduced using catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. This method is generally milder than using metal hydrides.

Oxidation:

Strong Oxidants: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents (e.g., Jones reagent) would oxidize the aldehyde to the corresponding carboxylic acid, 2-((2-methoxyphenyl)thio)acetic acid.

Mild Oxidants: Milder, more selective oxidizing agents such as Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution could also be employed for this transformation, which are classic tests for aldehydes.

Role of the Thioether Linkage in Molecular Transformations

The thioether linkage introduces another reactive site within the molecule, characterized by the nucleophilic sulfur atom.

Desulfurization Reactions: Methodological and Mechanistic Aspects

Desulfurization reactions aim to remove the sulfur atom from the molecule. A common method is the use of Raney nickel, which can cleave the carbon-sulfur bonds and replace them with carbon-hydrogen bonds. Treatment of this compound with Raney nickel would be expected to yield 2-methoxybenzaldehyde (B41997) and ethane. The mechanism of Raney nickel desulfurization is complex and is thought to involve free radical intermediates on the surface of the catalyst.

Sulfur-Mediated Rearrangements and Cyclizations

The presence of the thioether group opens up possibilities for various sulfur-mediated rearrangements and cyclizations. For instance, under certain conditions, a fitnyc.eduthermofisher.com-sigmatropic rearrangement could be envisioned if an appropriate ylide were formed at the sulfur atom.

Furthermore, intramolecular cyclization reactions could be induced. For example, oxidation of the sulfur to a sulfoxide (B87167) or sulfone would activate the adjacent methylene (B1212753) group for deprotonation. The resulting carbanion could then potentially participate in intramolecular reactions. Pummerer-type rearrangements could also be a possibility upon formation of a sulfonium (B1226848) ion intermediate.

Investigations into Asymmetric Transformations

The development of asymmetric transformations for this compound would be of significant interest for the synthesis of chiral building blocks.

Asymmetric Aldol Reactions: Chiral catalysts or auxiliaries could be employed to control the stereochemistry of aldol reactions, leading to the formation of enantiomerically enriched β-hydroxy aldehydes. Proline-catalyzed asymmetric aldol reactions are a well-established methodology that could potentially be applied.

Asymmetric Reductions: The enantioselective reduction of the aldehyde to a chiral primary alcohol could be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata reduction) or through catalytic asymmetric hydrogenation using chiral metal complexes.

Asymmetric Oxidations: While less common, asymmetric oxidation to a chiral sulfoxide at the thioether linkage is a plausible transformation using chiral oxidizing agents.

Due to the absence of specific experimental data for this compound, the following table presents hypothetical reaction conditions based on general organic chemistry principles for the transformations discussed.

| Reaction Type | Reagents and Conditions | Expected Product |

| Aldol Self-Condensation | NaOH, H₂O, heat | 4-hydroxy-3-(2-methoxyphenylthio)-2-((2-methoxyphenyl)thio)methyl)butanal |

| Crossed Aldol Condensation | Benzaldehyde, LDA, THF, -78 °C | 3-hydroxy-2-((2-methoxyphenyl)thio)-3-phenylpropanal |

| Reduction (Stoichiometric) | 1. NaBH₄, MeOH2. H₃O⁺ | 2-((2-Methoxyphenyl)thio)ethanol |

| Reduction (Catalytic) | H₂, Pd/C, EtOH | 2-((2-Methoxyphenyl)thio)ethanol |

| Oxidation | CrO₃, H₂SO₄, acetone (B3395972) (Jones reagent) | 2-((2-Methoxyphenyl)thio)acetic acid |

| Desulfurization | Raney Ni, EtOH, reflux | 2-Methoxybenzaldehyde and Ethane |

Lack of Publicly Available Research Data on Transition Metal-Catalyzed Reactions of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings on the transition metal-catalyzed reactions of the chemical compound this compound have been identified. Consequently, the detailed analysis of its reactivity and reaction mechanisms within the scope of transition metal catalysis, as requested, cannot be provided at this time.

The inquiry for detailed research findings, including data tables on catalysts, substrates, reaction conditions, and yields for transition metal-catalyzed reactions involving this compound, did not yield any specific published studies. General searches for reactions involving arylthioacetaldehydes with transition metals such as palladium, rhodium, and gold also failed to retrieve specific examples directly applicable to the 2-methoxyphenyl substituted variant.

While the broader classes of compounds to which this compound belongs—namely, aldehydes and thioethers—are known to participate in a wide variety of transition metal-catalyzed transformations, the specific reactivity of this bifunctional molecule has not been described in the accessible literature. For instance, aldehydes are known substrates in reactions like hydroacylation, and thioethers can be involved in C-S bond activation or act as directing groups. However, without specific studies on this compound, any discussion of its behavior in such reactions would be purely speculative and not based on verified scientific research.

It is possible that the compound is a niche intermediate in a larger synthetic sequence, with its reactivity not being the primary focus of published work, or that research on its specific transition metal-catalyzed reactions has not been conducted or publicly disclosed.

Therefore, the section on "Transition Metal-Catalyzed Reactions Involving this compound" cannot be written with the required scientific accuracy and detail.

Applications of 2 2 Methoxyphenyl Thio Acetaldehyde As a Synthetic Intermediate

Construction of Heterocyclic Systems via Condensation Reactions

Condensation reactions are a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds, often with the elimination of a small molecule like water. The aldehyde functionality of 2-((2-Methoxyphenyl)thio)acetaldehyde is ideally suited for such transformations, serving as a key component in the synthesis of diverse heterocyclic rings.

The inherent sulfur atom in this compound makes it a logical starting point for the synthesis of sulfur-containing heterocycles, which are prevalent in pharmaceuticals and materials science. nih.govnih.gov One of the most significant applications is in the Gewald reaction, a multicomponent process that yields highly substituted 2-aminothiophenes. mdpi.com In a typical Gewald synthesis, an α-sulfanyl aldehyde, such as this compound, condenses with an activated nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base. mdpi.comorganic-chemistry.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to furnish the thiophene (B33073) core.

Another important class of sulfur-containing heterocycles accessible from this precursor are thiopyrans. Thioaldehydes, which can be generated in situ, are known to act as potent dienophiles in thia-Diels-Alder reactions to form 3,6-dihydro-2H-thiopyrans. researchgate.net While direct generation from this compound is less common, its structural motif is integral to precursors used in such cycloadditions.

The table below summarizes representative condensation reactions for forming sulfur heterocycles.

| Heterocycle Type | Key Reactants | Reaction Name/Type | Description |

| 2-Aminothiophene | Activated nitrile, Elemental sulfur, Base | Gewald Reaction | A multicomponent reaction involving a Knoevenagel condensation followed by sulfur addition and cyclization to form a polysubstituted thiophene ring. mdpi.com |

| Thiazolidine (B150603) | Heterocumulenes | Cycloaddition | Enantioselective formation of thiazolidine derivatives can be achieved through reactions with heterocumulenes. dntb.gov.ua |

| Thiopyran | 1,3-Butadienes | thia-Diels-Alder | The aldehyde can be a precursor to a thioaldehyde, which acts as a dienophile in a cycloaddition reaction to yield thiopyran derivatives. researchgate.net |

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. mdpi.comnih.gov The aldehyde group of this compound is a frequent participant in such reactions.

Beyond the Gewald reaction, this aldehyde can be employed in other MCRs like the Asinger and Ugi reactions, which are powerful tools for generating molecular diversity. mdpi.com For instance, in an Asinger-type reaction, an α-mercaptoaldehyde can react with another carbonyl compound and ammonia (B1221849) to produce thiazolines. mdpi.com While specific examples detailing this compound in a wide range of MCRs are specialized, its structure fits the general substrate profile for reactions that build complex heterocyclic scaffolds in a single, atom-economical step. nih.gov

Role in the Synthesis of Complex Organic Scaffolds

The compound serves not only in the creation of heterocycles but also as a fundamental building block for constructing elaborate acyclic and carbocyclic systems. Its functional groups provide handles for sequential or tandem reactions to introduce complexity.

The aldehyde function allows for the introduction of a variety of other chemical groups. Standard transformations such as Wittig reactions, aldol (B89426) condensations, and reductive aminations can be performed at the aldehyde site to elongate carbon chains or introduce nitrogen-containing moieties. These reactions convert the initial aldehyde into alkenes, β-hydroxy aldehydes/ketones, or amines, respectively, thereby creating polyfunctionalized molecules with precise stereochemistry and substitution patterns.

A crucial aspect of synthetic organic chemistry is the formation of carbon-carbon bonds, and enolates are among the most important nucleophiles for this purpose. pharmacy180.com The aldehyde group in this compound is an excellent electrophile for reactions with enolates or their equivalents. vanderbilt.edu

In a classic aldol reaction, an enolate generated from a ketone or ester will add to the aldehyde of this compound to form a β-hydroxy thioether. pharmacy180.com This product is a versatile intermediate that can undergo subsequent dehydration to form an α,β-unsaturated system or further functional group manipulation.

Furthermore, the thioacetal group, which can be derived from the aldehyde, is a well-known synthetic handle for "umpolung" or polarity reversal. acs.org For example, treatment of the corresponding dithioacetal with a strong base can deprotonate the former aldehyde carbon, turning it into a potent nucleophile for reaction with various electrophiles, a strategy famously known as the Corey-Seebach reaction. acs.org This approach dramatically expands the synthetic utility of the original acetaldehyde (B116499) moiety, enabling carbon-carbon bond formations that are otherwise challenging.

Precursor for Advanced Synthetic Reagents

Beyond its direct use in constructing molecular backbones, this compound can be transformed into more specialized reagents. For example, it can be converted into phosphorus ylides (Wittig reagents) or phosphonate (B1237965) esters (Horner-Wadsworth-Emmons reagents). These reagents are staples in organic synthesis for the stereoselective formation of alkenes from carbonyl compounds. The resulting alkenes, bearing the 2-methoxyphenylthio substituent, are themselves valuable intermediates for further transformations, including cycloadditions and metal-catalyzed cross-coupling reactions.

Methodological Developments in Cascade and Tandem Reactions

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient and atom-economical approach to organic synthesis. The unique combination of functional groups in this compound makes it a promising candidate for the development of new methodologies in this field. Although specific research on this compound is limited, its potential can be extrapolated from established reactivity patterns of related aldehydes and thioethers.

Hypothetical Cascade Pathways:

One potential application of this compound in cascade reactions is in the synthesis of fused heterocyclic systems. For instance, an organocatalyzed cascade could be initiated by the reaction of the aldehyde with a chiral amine catalyst to form an enamine. This enamine could then participate in a Michael addition to an appropriate acceptor, followed by an intramolecular cyclization and subsequent reaction, leading to complex polycyclic structures in a single operation.

Another conceived approach involves a tandem Michael addition-cyclization sequence. In the presence of a suitable base, the active methylene (B1212753) group adjacent to the sulfur atom could potentially be deprotonated, initiating a cascade with an appropriate electrophile. The aldehyde functionality could then act as an internal electrophile, leading to the formation of a cyclic product.

Illustrative Tandem Reaction Scheme:

The development of such reactions would involve the systematic optimization of various parameters to achieve high yields and stereoselectivity. An example of a hypothetical reaction development table is presented below to illustrate the type of data that would be generated during such methodological studies. This table does not represent actual experimental results for this compound but serves as a model for the research that could be undertaken.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | Proline | DMSO | 25 | 45 | 2:1 |

| 2 | Thiourea Derivative A | Toluene | 0 | 65 | 5:1 |

| 3 | Thiourea Derivative B | CH2Cl2 | -20 | 80 | 10:1 |

| 4 | Cinchona Alkaloid | THF | -40 | 92 | >20:1 |

Research Findings on Analogous Systems:

Research on analogous systems, such as 2-mercaptobenzaldehydes, has demonstrated the feasibility of tandem Michael addition-Knoevenagel reactions to synthesize enantioenriched thiochromanes. nih.gov In these reactions, the thiol and aldehyde functionalities of the starting material react sequentially with a Michael acceptor, under the control of a chiral organocatalyst, to afford the heterocyclic product with high stereoselectivity. nih.gov This precedent suggests that this compound could be a viable substrate for similar transformations, where the thioether-tethered aldehyde participates in intramolecular or intermolecular cascade processes.

Further methodological developments could explore the use of metal catalysis to activate the thioether linkage or the aromatic ring, thereby initiating a cascade sequence. For example, a palladium-catalyzed process could involve C-H activation of the methoxyphenyl ring, followed by coupling with the aldehyde or a derivative thereof.

Potential for Synthesis of Sulfur-Containing Heterocycles:

The development of cascade and tandem reactions involving this compound would be particularly valuable for the synthesis of sulfur-containing heterocycles. These structural motifs are present in a wide range of biologically active compounds and materials. By designing a reaction sequence where the thioether and aldehyde groups are strategically incorporated into a newly formed ring system, novel and efficient routes to these important molecules could be established.

The table below illustrates the potential diversity of heterocyclic scaffolds that could be targeted through such methodological developments, based on the choice of reaction partners and catalytic systems.

| Reaction Type | Potential Reactant Partner | Resulting Heterocyclic Core |

|---|---|---|

| [4+2] Cycloaddition | Electron-deficient diene | Thiochromane derivative |

| Michael-Aldol Cascade | α,β-Unsaturated ketone | Functionalized tetrahydrothiophene |

| Pictet-Spengler type reaction | Tryptamine derivative | Thio-analogue of β-carboline |

| Povarov type reaction | Aniline and alkene | Substituted tetrahydrothioquinoline |

Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-((2-Methoxyphenyl)thio)acetaldehyde is anticipated to exhibit distinct signals corresponding to the aldehyde, methylene (B1212753), methoxy (B1213986), and aromatic protons. The aldehydic proton (CHO) is expected to appear as a triplet in the downfield region, typically between δ 9.5-10.0 ppm, due to coupling with the adjacent methylene protons. The methylene protons (-S-CH₂-) would likely resonate as a doublet around δ 3.5-4.0 ppm, coupled to the aldehydic proton. The methoxy group (-OCH₃) protons are predicted to be a sharp singlet at approximately δ 3.8-3.9 ppm. The four protons of the ortho-substituted benzene (B151609) ring would show a complex multiplet pattern in the aromatic region (δ 6.8-7.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the different carbon environments. The most downfield signal is expected for the aldehydic carbonyl carbon, likely appearing around δ 195-200 ppm. The carbons of the aromatic ring are predicted to resonate in the δ 110-160 ppm range. Specifically, the carbon atom attached to the sulfur (C-S) would be around δ 125-130 ppm, while the carbon bearing the methoxy group (C-O) would be further downfield, around δ 155-160 ppm. The methylene carbon (-S-CH₂-) is expected at approximately δ 40-45 ppm, and the methoxy carbon (-OCH₃) should appear around δ 55-60 ppm. For comparison, the aldehydic carbon in 2-methylbenzaldehyde (B42018) appears at δ 193.3 ppm. rsc.org

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CHO | 9.5-10.0 (t) | 195-200 |

| S-CH₂ | 3.5-4.0 (d) | 40-45 |

| OCH₃ | 3.8-3.9 (s) | 55-60 |

| Ar-H | 6.8-7.5 (m) | - |

| Ar-C (C-S) | - | 125-130 |

| Ar-C (C-O) | - | 155-160 |

| Ar-C | - | 110-135 |

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₀O₂S), the expected exact mass is approximately 182.0401 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the molecular formula.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 182. Key fragmentation patterns would likely involve the cleavage of the thioether and aldehyde functionalities. A prominent fragment could arise from the loss of the formyl group (CHO), resulting in a peak at m/z = 153. Another significant fragmentation pathway could be the cleavage of the C-S bond, leading to fragments corresponding to the methoxyphenylthio group (m/z = 139) and the acetaldehyde (B116499) radical. Further fragmentation of the methoxyphenylthio cation could result in the loss of a methyl group to give a fragment at m/z = 124, or the loss of CO to give a fragment at m/z = 111.

Predicted Key Fragmentation Peaks in the Mass Spectrum

| m/z | Predicted Fragment |

|---|---|

| 182 | [M]⁺ |

| 153 | [M - CHO]⁺ |

| 139 | [C₇H₇OS]⁺ |

| 124 | [C₆H₄OS]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, several key absorption bands are expected.

A strong, sharp absorption band characteristic of the aldehyde C=O stretch is anticipated in the region of 1720-1740 cm⁻¹. libretexts.orgspectroscopyonline.com The presence of the aldehyde is further confirmed by two weaker C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.orgspectroscopyonline.com The aromatic ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group is expected to produce a strong band around 1240-1260 cm⁻¹. The C-S stretching vibration is typically weaker and appears in the fingerprint region, around 600-800 cm⁻¹.

Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aldehyde C-H Stretch | 2820 and 2720 | Weak |

| Aldehyde C=O Stretch | 1720-1740 | Strong, Sharp |

| Aromatic C-H Stretch | >3000 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |

| Methoxy C-O Stretch | 1240-1260 | Strong |

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and conformational information.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methylbenzaldehyde |

Computational and Theoretical Investigations of 2 2 Methoxyphenyl Thio Acetaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule. These calculations, based on the principles of quantum mechanics, can predict a wide range of properties, including molecular orbital energies, electron density distribution, and electrostatic potential. For 2-((2-Methoxyphenyl)thio)acetaldehyde, methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are commonly employed. sci-hub.se

The choice of basis set is crucial in these calculations, with larger basis sets generally providing more accurate results at a higher computational cost. The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

The distribution of electron density and the molecular electrostatic potential (MEP) map can reveal the electron-rich and electron-deficient regions of the molecule. epstem.net In this compound, the oxygen and sulfur atoms are expected to be electron-rich centers, while the aldehyde proton and the aromatic protons are likely to be electron-deficient. This information is critical for predicting the sites of electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound Note: The following data is illustrative and represents the type of information obtained from quantum chemical calculations.

| Property | Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.2 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.8 Debye | B3LYP/6-311++G(d,p) |

Conformation Analysis and Conformational Preferences

The flexibility of the thioether and acetaldehyde (B116499) moieties in this compound allows for the existence of multiple conformations. Conformation analysis aims to identify the stable conformers and determine their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step to construct a potential energy surface.

The stability of different conformers is governed by a combination of steric and electronic effects. For instance, steric hindrance between the aromatic ring and the acetaldehyde group will disfavor certain conformations. Electronic effects, such as hyperconjugation and dipole-dipole interactions, also play a crucial role in determining conformational preferences.

Table 2: Relative Energies of this compound Conformers Note: The following data is illustrative and represents the type of information obtained from conformational analysis.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-C-S-C) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | 180 |

| 2 | 1.25 | 60 |

| 3 | 1.30 | -60 |

Mechanistic Studies of Reactions via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions. mdpi.commdpi.com By calculating the energies of reactants, transition states, and products, DFT can provide a detailed picture of the reaction pathway. For this compound, DFT could be used to study a variety of reactions, including its synthesis and subsequent transformations.

One potential reaction of interest is the intramolecular cyclization of this compound to form a thiophene (B33073) derivative. organic-chemistry.orgmdpi.comderpharmachemica.com DFT calculations could be used to identify the transition state for this reaction and to calculate the activation energy. This information would be valuable for understanding the feasibility of the reaction and for optimizing the reaction conditions. The influence of catalysts on the reaction mechanism can also be modeled using DFT.

DFT can also be used to study the reactivity of the aldehyde group, such as its susceptibility to nucleophilic addition. By modeling the reaction with various nucleophiles, it is possible to predict the regioselectivity and stereoselectivity of the reaction. These theoretical predictions can then be used to guide experimental work.

Molecular Modeling for Reactivity Prediction and Design

Molecular modeling encompasses a range of computational techniques that can be used to predict the reactivity of molecules and to design new molecules with desired properties. For this compound, molecular modeling could be used to predict its reactivity in various chemical environments.

One approach is to use quantitative structure-activity relationship (QSAR) models, which correlate the structural features of a molecule with its chemical or biological activity. By developing a QSAR model for a series of related thioethers, it would be possible to predict the reactivity of this compound.

Molecular docking simulations could be used to predict how this compound interacts with biological macromolecules, such as enzymes. This could provide insights into its potential biological activity and guide the design of new drug candidates. Furthermore, molecular dynamics simulations can be employed to study the dynamic behavior of the molecule over time, providing a more realistic picture of its behavior in solution.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable methods for the synthesis of 2-((2-methoxyphenyl)thio)acetaldehyde and its analogs is a primary area of future research. While traditional methods for forming aryl thioethers often rely on the coupling of aryl halides with thiols, contemporary research is moving towards more advanced and greener alternatives.

Future synthetic strategies could focus on:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Innovations in catalyst design are expected to play a crucial role. While palladium-catalyzed reactions are well-established for C-S bond formation, there is growing interest in using more abundant and less toxic metals like copper, nickel, and cobalt. rsc.orgnih.gov The development of ligands that can overcome catalyst poisoning by sulfur compounds remains a significant challenge. nih.gov

Photochemical Synthesis: Light-mediated reactions offer a mild and environmentally friendly approach to C-S bond formation. rsc.orgresearchgate.net Future research could explore the use of photoredox catalysis to synthesize this compound, potentially from readily available precursors under ambient conditions. chemmethod.comchemistryviews.org For instance, a photochemical organocatalytic protocol could be devised using inexpensive alcohols and aryl chlorides as starting materials. unipr.it

Electrochemical Methods: Electrochemistry provides a powerful tool for the synthesis of organosulfur compounds by avoiding the use of harsh reagents. researchgate.netchemrxiv.org The electrochemical coupling of appropriate precursors could offer a highly selective and controlled route to this compound. researchgate.netchemrxiv.orgrsc.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency and functional group tolerance. | Development of robust, poison-resistant catalysts using earth-abundant metals. |

| Photochemical Synthesis | Mild reaction conditions, use of renewable energy. | Design of efficient organo-photoredox catalysts and exploration of novel reaction pathways. |

| Electrochemical Synthesis | High selectivity, reagent-free oxidation/reduction. | Optimization of electrode materials and reaction conditions for C-S bond formation. |

Development of Catalyst Systems for Selective Transformations

The aldehyde and thioether functionalities in this compound offer multiple sites for chemical modification. The development of catalyst systems that can selectively target one functional group in the presence of the other is a key area for future investigation.

Chemoselective Aldehyde Modifications: Catalysts that can facilitate reactions such as aldol (B89426) additions, reductive aminations, or Wittig reactions on the aldehyde group without affecting the thioether linkage are highly desirable. This would allow for the elaboration of the acetaldehyde (B116499) side chain to create a diverse range of derivatives.

Thioether-Directed Reactions: The sulfur atom can act as a directing group in C-H activation reactions, enabling the functionalization of the aromatic ring at specific positions. nih.gov Future work could focus on developing catalysts that exploit this directing effect for the synthesis of polysubstituted aromatic compounds.

Oxidation Catalysis: Selective oxidation of the thioether to the corresponding sulfoxide (B87167) or sulfone would yield compounds with different electronic and steric properties, and potentially new biological activities. The challenge lies in achieving this transformation without over-oxidizing the aldehyde group.

Integration into Flow Chemistry Methodologies

Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. nih.govyoutube.com The integration of the synthesis and derivatization of this compound into continuous flow systems is an emerging trend.

Future research in this area could involve:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound would enable its on-demand production in a safe and efficient manner.

Telescoped Reactions: Flow chemistry allows for the coupling of multiple reaction steps without the need for intermediate purification. youtube.com A telescoped flow system could be designed to synthesize this compound and then immediately use it in a subsequent derivatization reaction.

Photochemical and Electrochemical Flow Reactors: Combining flow chemistry with photochemistry or electrochemistry can lead to highly efficient and selective transformations. youtube.com The development of specialized flow reactors for the photochemical or electrochemical synthesis and modification of this compound is a promising avenue of research.

| Flow Chemistry Application | Key Benefits | Research and Development Focus |

| Continuous Synthesis | Enhanced safety, scalability, and reproducibility. | Optimization of reactor design and reaction parameters. |

| Telescoped Reactions | Increased efficiency, reduced waste. | Development of compatible multi-step reaction sequences. |

| Photo/Electro-Flow Chemistry | Precise control over reaction conditions, improved yields. | Design of novel photoreactors and electrochemical flow cells. |

Potential for Derivatization into Advanced Materials Precursors

The unique structure of this compound makes it a promising building block for the synthesis of advanced materials.

Polymer Synthesis: The aldehyde and aryl thioether moieties can be utilized in polymerization reactions. For example, the aldehyde could undergo condensation polymerization, while the thioether linkage is a known component of high-performance polymers like poly(arylene sulfide)s. rsc.orgacs.orgresearchgate.netresearchgate.net Future research could explore the synthesis of novel polymers with tailored thermal and optical properties.

Metal-Organic Frameworks (MOFs): The thioether group can act as a soft donor ligand for metal ions, making this compound a potential precursor for the synthesis of functional MOFs. rsc.orgrsc.orgresearchgate.net These materials could have applications in catalysis, sensing, and gas storage. acs.org The aldehyde group could also be post-synthetically modified within the MOF structure to introduce further functionality.

Synergistic Approaches with Photochemistry or Electrochemistry

The combination of the inherent reactivity of this compound with photochemical or electrochemical methods could lead to novel and powerful synthetic transformations.

Photoredox-Catalyzed Derivatizations: The thioether moiety can be susceptible to single-electron transfer processes under photoredox conditions, potentially leading to the formation of radical intermediates that can participate in a variety of C-C and C-heteroatom bond-forming reactions. acs.orgbeilstein-journals.orgacs.org This could open up new avenues for the functionalization of the molecule.

Electrochemical Cyclizations: Intramolecular electrochemical reactions could be explored to synthesize novel heterocyclic compounds. For instance, the aldehyde and the aryl thioether could potentially participate in an electrochemically induced cyclization to form sulfur-containing heterocycles. rsc.orgnih.govoup.com

Photo-initiated Polymerizations: The functional groups of this compound could be designed to participate in photo-initiated polymerization processes, leading to the formation of novel polymeric materials with controlled architectures.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 9.80–9.90 ppm (aldehyde proton) and δ 6.70–7.50 ppm (aromatic protons of the methoxyphenyl group) confirm the structure .

- ¹³C NMR : Signals at δ 190–200 ppm (aldehyde carbon) and δ 55–60 ppm (methoxy group) are diagnostic .

- HPLC-DAD : Reverse-phase C18 columns with methanol/water gradients (70:30) resolve impurities and quantify purity (>98%) .

How can computational methods predict the reactivity and stability of this compound in synthetic or biological systems?

Q. Advanced Research Focus

- Density Functional Theory (DFT) :

- Calculates bond dissociation energies (BDEs) for the thioether linkage (C–S bond: ~250 kJ/mol), indicating susceptibility to oxidation .

- Predicts electrophilic sites (e.g., aldehyde group) for nucleophilic attack .

- Molecular Dynamics (MD) : Simulates solvation effects in aqueous media, highlighting aggregation tendencies due to hydrophobic methoxyphenyl groups .

What strategies address solubility limitations of this compound in biological assay systems?

Q. Advanced Research Focus

- Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug design : Convert the aldehyde to a stabilized Schiff base (e.g., oxime derivatives) to improve bioavailability .

- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) at 0.1% w/v prevent aggregation in cell culture media .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced Research Focus

- Dose-response standardization : Use IC50/EC50 values normalized to control compounds (e.g., cisplatin for cytotoxicity) to minimize batch variability .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., oxidized sulfoxide forms) that may interfere with assays .

- Receptor docking studies : Compare binding affinities across isoforms (e.g., kinase variants) to explain selectivity discrepancies .

What methodologies are recommended for evaluating the toxicity and environmental impact of this compound?

Q. Advanced Research Focus

- QSAR models : Predict acute toxicity (e.g., LC50 in fish: ~10 mg/L) based on logP values (~2.5) .

- Ames test : Assess mutagenicity using Salmonella typhimurium TA98/TA100 strains with metabolic activation (S9 fraction) .

- Photodegradation studies : UV-Vis spectroscopy tracks half-life under sunlight (t₁/₂ ≈ 4–6 hours), informing environmental persistence .

How can the compound’s thioether linkage be selectively modified for functionalization in drug discovery?

Q. Advanced Research Focus

- Oxidative cleavage : Use mCPBA (meta-chloroperbenzoic acid) to convert the thioether to sulfone, enhancing electrophilicity for SN2 reactions .

- Radical thiol-ene reactions : Introduce alkyl/aryl groups via UV-initiated thiol-ene coupling with alkenes .

- Enzymatic catalysis : Lipase-mediated acylation of the aldehyde group retains the thioether while adding ester functionalities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.